N'-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
Description
N'-[(Z)-(3-Ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is a hydrazone derivative featuring a pyrazine-2-carbohydrazide backbone and a substituted phenyl ring (3-ethoxy-4-hydroxyphenyl group) in a Z-configuration. This compound belongs to a broader class of Schiff bases, which are synthesized via condensation reactions between hydrazides and aldehydes/ketones .
Properties
IUPAC Name |
N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-2-21-13-7-10(3-4-12(13)19)8-17-18-14(20)11-9-15-5-6-16-11/h3-9,19H,2H2,1H3,(H,18,20)/b17-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUBLNLFPWMYQG-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=NC=CN=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304908-54-1 | |
| Record name | N'-(3-ETHOXY-4-HYDROXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of N’-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the reaction of pyrazine-2-carbohydrazide with 3-ethoxy-4-hydroxybenzaldehyde. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, it is being studied for potential therapeutic applications, particularly in the treatment of bacterial and fungal infections, as well as cancer.
Industry: The compound is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. Its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences Among Pyrazine-Carbohydrazide Derivatives
Key Observations :
- Substituent Effects : The 3-ethoxy-4-hydroxyphenyl group in the target compound introduces both electron-donating (ethoxy) and hydrogen-bonding (hydroxy) moieties, which may enhance solubility and intermolecular interactions compared to halogenated derivatives (e.g., 5-bromo in ).
- Heterocyclic Variations : Replacement of pyrazine with pyrazole (as in ) or quinazoline alters electronic properties and biological activity. For example, pyrazole-containing derivatives exhibit potent antitubercular activity (MIC = 0.78 μg/mL) .
Electronic and Conformational Properties
Theoretical studies on related compounds, such as N-methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide , reveal:
- Bond Lengths : The C=N bond in the hydrazone moiety ranges from 1.28–1.30 Å, typical for Schiff bases .
- NBO Analysis : Electron delocalization occurs between the pyrazine ring and hydrazone group, stabilizing the molecule. Substituents like nitro or ethoxy groups further modulate charge distribution .
- Z vs. E Configuration : The Z-configuration in the target compound may influence crystal packing and hydrogen-bonding patterns compared to E-configuration analogues (e.g., N-(4-methoxybenzylidene)-N'-(2-pyridyl)hydrazine) .
Hydrogen Bonding and Crystallography
- Hydrogen Bonding : The 4-hydroxy group in the target compound can form strong O–H···N or O–H···O hydrogen bonds, similar to patterns observed in N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide . These interactions are critical for stabilizing crystal structures and enhancing bioavailability.
- Software Tools : Crystallographic data for analogous compounds are refined using SHELXL and visualized via WinGX/ORTEP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
